Home > Products > Screening Compounds P35669 > methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate - 422273-71-0

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Catalog Number: EVT-2946156
CAS Number: 422273-71-0
Molecular Formula: C25H18ClF3N2O4S
Molecular Weight: 534.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ketanserin

Compound Description: Ketanserin [] is a selective serotonin receptor antagonist, particularly known for its high affinity for the 5-HT2A receptor subtype. This receptor is implicated in various neurological and psychological disorders, including Alzheimer’s disease and depression. Ketanserin is considered a prototype for developing new 5-HT2A receptor antagonists.

Relevance: Ketanserin serves as a structural template for designing 3-(4-m-Chlorophenylpiperazin-1-yl)butane-1-thiol [], a potential co-ligand for technetium-99m-labeled imaging agents targeting the 5-HT2A receptor. The structural similarity between these two compounds lies in the presence of a quinazoline moiety (Part A) and a phenylpiperidinyl ketone moiety (Part B). While in Ketanserin both parts contribute to receptor binding, in 3-(4-m-Chlorophenylpiperazin-1-yl)butane-1-thiol, part B retains the biological recognition function, while part A is replaced with a metal complexing group []. This approach aims to develop new imaging agents mimicking the receptor binding properties of Ketanserin. “Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate” also contains the quinazoline moiety.

Compound Description: This compound [] is designed as a biologically active molecule (BAM) for potential use in technetium-99m-labeled imaging agents targeting the 5-HT2A receptor. It was envisioned as a ketanserin surrogate due to its selective and potent binding affinity for the 5-HT2A receptor [].

Relevance: 3-(4-m-Chlorophenylpiperazin-1-yl)butane-1-thiol [] is structurally designed based on Ketanserin [], a known 5-HT2A receptor antagonist. Both compounds share a common phenylpiperidinyl ketone structural motif (Part B). In contrast to Ketanserin, where both Part A and Part B contribute to receptor binding, 3-(4-m-Chlorophenylpiperazin-1-yl)butane-1-thiol utilizes Part B as the primary site for biological recognition, while Part A is replaced by a metal complexing group []. This strategy aims to develop novel imaging agents that mimic the receptor binding characteristics of Ketanserin. “Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate” also contains the “4-chlorophenyl” moiety.

1-[(2-Chlorophenyl)diphenylmethyl]-1,2,3-triazole

Compound Description: This triazole compound [] is a potent and selective blocker of the KCNN4 channel, demonstrating significant efficacy in reducing brain water content and intracranial pressure in a rat model of acute subdural hematoma [].

Relevance: 1-[(2-Chlorophenyl)diphenylmethyl]-1,2,3-triazole [] is structurally dissimilar to “Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate” but is included as a related compound due to its relevance to brain injury treatment. Both compounds belong to the chemical class of small molecules that exhibit potential therapeutic benefits in treating brain injury.

Overview

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a quinazoline backbone, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The presence of functional groups such as chlorophenyl and trifluoromethoxy enhances its pharmacological profile.

Source

The compound is documented in scientific literature and patent databases, highlighting its synthesis and potential applications in drug development. Notably, it has been referenced in patent filings that explore its therapeutic uses, particularly in treating various diseases, including cancer and inflammatory conditions .

Classification

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate falls under the category of heterocyclic compounds, specifically quinazolines. These compounds are characterized by their fused aromatic rings containing nitrogen atoms, contributing to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
  2. Introduction of Substituents: The chlorophenyl and trifluoromethoxy groups are introduced via electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Carboxylate Formation: The carboxylic acid moiety is likely introduced through esterification reactions.

Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate can be represented by its molecular formula:

C21H18ClF3N2O3SC_{21}H_{18}ClF_{3}N_{2}O_{3}S

Data

Key structural data includes:

  • Molecular Weight: Approximately 426.89 g/mol.
  • Functional Groups: Contains a quinazoline ring, a carboxylate group, and multiple aromatic substituents which influence its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions:

  1. Nucleophilic Substitution: The presence of the trifluoromethoxy group allows for potential nucleophilic attack at the carbon atom bonded to this group.
  2. Hydrolysis: Under acidic or basic conditions, the ester functionality may hydrolyze to yield the corresponding carboxylic acid.
  3. Reductive Reactions: The compound may participate in reduction reactions due to the presence of carbonyl groups.

Technical details regarding reaction conditions (temperature, solvent choice) are critical for optimizing yields.

Mechanism of Action

Process

The mechanism of action for methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate likely involves interaction with specific biological targets:

  1. Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  2. Receptor Modulation: The compound could interact with various receptors influencing cellular signaling pathways.

Data from biological assays would be necessary to elucidate specific interactions and confirm the mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is expected to exhibit:

  • Appearance: Likely a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water due to hydrophobic groups.

Chemical Properties

Relevant chemical properties include:

Applications

Scientific Uses

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anti-inflammatory or anticancer agents.
  2. Biological Research: Useful in studies investigating enzyme inhibition or receptor interactions.
  3. Pharmaceutical Development: Possible formulation into therapeutic agents targeting specific diseases.

This compound represents a significant area of interest for continued research due to its complex structure and promising biological activities. Further studies are warranted to explore its full potential in therapeutic applications.

Properties

CAS Number

422273-71-0

Product Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate

Molecular Formula

C25H18ClF3N2O4S

Molecular Weight

534.93

InChI

InChI=1S/C25H18ClF3N2O4S/c1-34-23(33)17-6-11-20-21(12-17)30-24(31(22(20)32)13-15-2-7-18(26)8-3-15)36-14-16-4-9-19(10-5-16)35-25(27,28)29/h2-12H,13-14H2,1H3

InChI Key

BUJPUIMCCQARLH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.